
1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₆H₉NO₃ This compound features a cyclopropane ring substituted with a carbamoyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method includes the reaction of methyl acrylate with diazomethane to form a cyclopropane intermediate, which is then subjected to carbamoylation and carboxylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used in the study of cyclopropane derivatives and their reactivity.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can induce strain in the molecular structure, affecting its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
- 1-Methylcyclopropane-1-carboxylic acid
- 2-Methylcyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid derivatives
Uniqueness: 1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of both a carbamoyl group and a carboxylic acid group on the cyclopropane ring.
Eigenschaften
Molekularformel |
C6H9NO3 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
1-carbamoyl-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c1-3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H2,7,8)(H,9,10) |
InChI-Schlüssel |
JUQPEUUUSGCPNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1(C(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



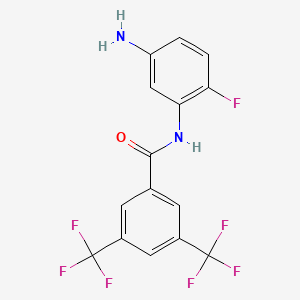
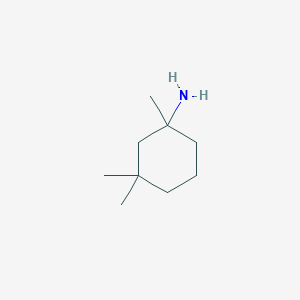
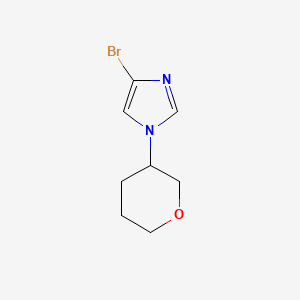
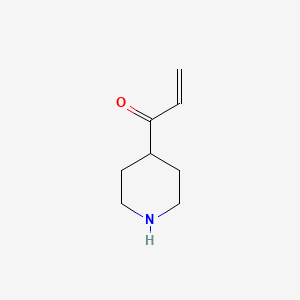
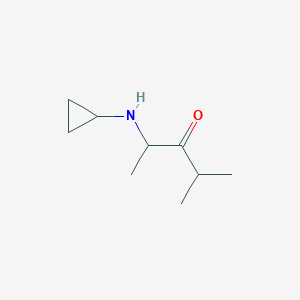


![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)

![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)



